molecular formula C8H19NO2 B027993 2-(2-(Diethylamino)ethoxy)ethanol CAS No. 140-82-9

2-(2-(Diethylamino)ethoxy)ethanol

Cat. No. B027993
CAS RN: 140-82-9
M. Wt: 161.24 g/mol
InChI Key: VKBVRNHODPFVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06600032B1

Procedure details

2-(2-aminoethoxy)ethanol (Aldrich 0.5 mmol) is treated with NaBH3CN (Aldrich, 200 mg, 3.0 mmol) in 50% aqueous methanol (30 mL). To this solution, acetaldehyde 95% purity (2 mL, 17 mmol) is added in one portion and the mixture is heated at 50° C. for 2 days in a flask under argon. After removal of the solvent under reduced pressure, the residue is dissolved in water, extracted with ethylacetate to give the title compound.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].[BH3-][C:9]#[N:10].[Na+].[CH:12](=O)[CH3:13].[CH3:15]O>>[CH2:12]([N:10]([CH2:9][CH3:15])[CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
NCCOCCO
Name
Quantity
200 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOCCO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.